

# Application Note: In Vitro Dissolution Testing of Enteric-Coated **Dexrabeprazole** Tablets

Author: BenchChem Technical Support Team. Date: December 2025



AN-DEX-DT-001

#### Introduction

**Dexrabeprazole** is the R-enantiomer of rabeprazole, a proton pump inhibitor that suppresses gastric acid secretion. It is formulated as an enteric-coated tablet to protect the acid-labile drug from degradation in the stomach and to ensure its release in the proximal small intestine for absorption. In vitro dissolution testing is a critical quality control parameter for these delayed-release dosage forms. It ensures batch-to-batch consistency and can be indicative of in vivo performance.[1][2] This application note provides a detailed protocol for the two-stage in vitro dissolution testing of enteric-coated **dexrabeprazole** tablets, in line with FDA guidelines for delayed-release dosage forms.[1]

### **Principle**

The dissolution test for enteric-coated tablets mimics the physiological transit of the dosage form from the acidic environment of the stomach to the more neutral pH of the small intestine. The test is performed in two stages: an acid stage to assess the integrity of the enteric coating and a buffer stage to evaluate the drug release profile in simulated intestinal fluid.

#### **Key Experimental Parameters**

A summary of the recommended dissolution parameters is provided in the table below. These parameters are based on established methods for rabeprazole sodium and general guidelines



for enteric-coated dosage forms.[3][4][5][6]

| Parameter            | Acid Stage                       | Buffer Stage                     |  |
|----------------------|----------------------------------|----------------------------------|--|
| Apparatus            | USP Apparatus 2 (Paddles)        | USP Apparatus 2 (Paddles)        |  |
| Dissolution Medium   | 0.1 N Hydrochloric Acid (HCl)    | pH 6.8 Phosphate Buffer          |  |
| Volume of Medium     | 750 mL                           | 1000 mL (after pH adjustment)    |  |
| Temperature          | 37 ± 0.5 °C                      | 37 ± 0.5 °C                      |  |
| Paddle Speed         | 75 rpm                           | 75 rpm                           |  |
| Duration             | 120 minutes                      | 45 minutes                       |  |
| Sampling Time Points | 120 minutes                      | 10, 15, 20, 30, 45 minutes       |  |
| Analytical Method    | UV-Vis Spectrophotometry or HPLC | UV-Vis Spectrophotometry or HPLC |  |

## **Experimental Workflow**

The following diagram illustrates the logical flow of the two-stage dissolution testing process for enteric-coated **dexrabeprazole** tablets.





Click to download full resolution via product page

Figure 1: Two-stage dissolution testing workflow.



# Detailed Protocol: In Vitro Dissolution of Enteric-Coated Dexrabeprazole Objective

To provide a standardized procedure for the in vitro dissolution testing of enteric-coated **dexrabeprazole** tablets to assess drug release characteristics in a two-stage (acid and buffer) dissolution process.

## **Materials and Reagents**

- Dexrabeprazole Enteric-Coated Tablets
- Hydrochloric Acid (HCI), concentrated, analytical grade
- Sodium Phosphate, Tribasic (Na₃PO₄), analytical grade
- Sodium Hydroxide (NaOH), analytical grade
- Potassium Dihydrogen Phosphate (KH2PO4), analytical grade
- Purified Water
- Dexrabeprazole Reference Standard

#### **Equipment**

- USP Dissolution Apparatus 2 (Paddle Apparatus) with 6-12 vessels
- · Water bath with heater and circulator
- Calibrated thermometers
- Calibrated timers
- Syringes and cannula filters (e.g., 0.45 μm PVDF)
- UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system



- · Volumetric flasks and pipettes
- pH meter

#### **Preparation of Dissolution Media**

4.1 0.1 N Hydrochloric Acid (HCl) Solution (Acid Stage Medium)

- Carefully add 8.3 mL of concentrated HCl to a 1000 mL volumetric flask containing approximately 500 mL of purified water.
- Dilute to volume with purified water and mix well.
- 4.2 pH 6.8 Phosphate Buffer (Buffer Stage Medium)

This protocol describes the in-situ pH adjustment method.

- 0.2 M Tribasic Sodium Phosphate Solution: Dissolve 38.0 g of anhydrous tribasic sodium phosphate in 1000 mL of purified water.
- At the end of the acid stage, add 250 mL of the 0.2 M tribasic sodium phosphate solution to each dissolution vessel containing 750 mL of the 0.1 N HCl medium.
- Verify that the pH is  $6.8 \pm 0.05$ . If necessary, adjust the pH with 2 N NaOH or 2 N HCl.

#### **Standard Solution Preparation**

Prepare a stock solution of **Dexrabeprazole** Reference Standard in a suitable solvent (e.g., methanol or a mixture of the buffer and an organic solvent). From the stock solution, prepare working standards at concentrations bracketing the expected sample concentrations.

#### **Dissolution Procedure**

6.1 Acid Stage

- Set up the dissolution apparatus according to the manufacturer's instructions.
- Equilibrate 750 mL of 0.1 N HCl in each dissolution vessel to  $37 \pm 0.5$  °C.



- Set the paddle speed to 75 rpm.
- Carefully drop one **dexrabeprazole** tablet into each vessel.
- Start the timer and cover the vessels.
- After 120 minutes, withdraw a sample (e.g., 10 mL) from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
- Filter the samples immediately through a 0.45 μm cannula filter.

#### 6.2 Buffer Stage

- Without removing the remaining dosage form, add 250 mL of 0.2 M tribasic sodium phosphate, pre-equilibrated to  $37 \pm 0.5$  °C, to each vessel.
- Verify and, if necessary, adjust the pH of the medium to  $6.8 \pm 0.05$ .
- Continue the dissolution test for an additional 45 minutes.
- Withdraw samples at specified time points (e.g., 10, 15, 20, 30, and 45 minutes from the start of the buffer stage).
- Replace the volume of the withdrawn sample with fresh, pre-warmed pH 6.8 phosphate buffer.
- Filter each sample immediately through a 0.45 µm cannula filter.

#### Sample Analysis

Analyze the filtered samples from both the acid and buffer stages for **dexrabeprazole** content using a validated analytical method (UV-Vis Spectrophotometry or HPLC).

#### **Data Presentation and Acceptance Criteria**

The results of the dissolution testing should be presented in a clear and organized manner.

Table 1: Dissolution Data for Enteric-Coated **Dexrabeprazole** Tablets



|        | %      | %      | %      | %      | %      | %      |        |       |
|--------|--------|--------|--------|--------|--------|--------|--------|-------|
| Time   | Drug   | Drug   | Drug   | Drug   | Drug   | Drug   | Mean   |       |
|        | Releas | Releas | Releas | Releas | Releas | Releas | %      | % RSD |
| (minut | е      | е      | е      | е      | е      | е      | Releas | % K3D |
| es)    | (Vesse | (Vesse | (Vesse | (Vesse | (Vesse | (Vesse | е      |       |
|        | l 1)   | l 2)   | I 3)   | I 4)   | l 5)   | I 6)   |        |       |

Acid

Stage

120

Buffer

Stage

130

(10)

135

(15)

140

(20)

150

(30)

165

(45)

Acceptance Criteria (Based on USP General Chapter <711> for Delayed-Release Dosage Forms)



| Stage          | Level          | Number Tested                                                                                                                                               | Acceptance<br>Criteria                                               |
|----------------|----------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| Acid Stage     | S <sub>1</sub> | 6                                                                                                                                                           | No individual value exceeds 10% of the labeled content dissolved.    |
| S <sub>2</sub> | 6              | The average of 12 units (S <sub>1</sub> + S <sub>2</sub> ) is not more than 10% dissolved, and no individual unit is greater than 25% dissolved.            |                                                                      |
| Buffer Stage   | S1             | 6                                                                                                                                                           | Each unit is not less than 80% (Q) of the labeled content dissolved. |
| S <sub>2</sub> | 6              | The average of 12 units $(S_1 + S_2)$ is equal to or greater than Q, and no individual unit is less than Q - 15%.                                           |                                                                      |
| S₃             | 12             | The average of 24 units $(S_1 + S_2 + S_3)$ is equal to or greater than Q, not more than two units are less than Q - 15%, and no unit is less than Q - 25%. |                                                                      |

## References



- 1. Dissolution Testing for Generic Drugs: An FDA Perspective PMC [pmc.ncbi.nlm.nih.gov]
- 2. usp.org [usp.org]
- 3. researchgate.net [researchgate.net]
- 4. iosrjournals.org [iosrjournals.org]
- 5. Development and validation of dissolution testings in acidic media for rabeprazole sodium delayed-release capsules PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Note: In Vitro Dissolution Testing of Enteric-Coated Dexrabeprazole Tablets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173243#in-vitro-dissolution-testing-of-enteric-coated-dexrabeprazole]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com